4,4-Dimethyl-2,6-bis(4-methylphenyl)-3,5-dinitropiperidine
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Overview
Description
4,4-Dimethyl-2,6-bis(4-methylphenyl)-3,5-dinitropiperidine is a synthetic organic compound Its structure features a piperidine ring substituted with two nitro groups and two 4-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2,6-bis(4-methylphenyl)-3,5-dinitropiperidine typically involves multi-step organic reactions. One possible route could be:
Formation of the Piperidine Ring: Starting with a suitable precursor, such as a diketone or diester, the piperidine ring can be formed through cyclization reactions.
Introduction of Nitro Groups: Nitration reactions using nitric acid or other nitrating agents can introduce nitro groups at the desired positions on the piperidine ring.
Substitution with 4-Methylphenyl Groups: Friedel-Crafts alkylation or acylation reactions can be used to attach 4-methylphenyl groups to the piperidine ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-2,6-bis(4-methylphenyl)-3,5-dinitropiperidine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: Reduction of nitro groups to amines using reagents like hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reducing agents (e.g., tin chloride).
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, tin chloride.
Substitution: Halogens, alkylating agents, acylating agents.
Major Products Formed
Oxidation: Nitroso derivatives, other oxidized products.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4,4-Dimethyl-2,6-bis(4-methylphenyl)-3,5-dinitropiperidine may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore or in drug design.
Materials Science: Possible applications in the development of new materials with specific properties.
Organic Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-2,6-bis(4-methylphenyl)-3,5-dinitropiperidine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, affecting their function. The nitro groups and aromatic rings could play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-2,6-diphenyl-3,5-dinitropiperidine: Similar structure but without the methyl groups on the phenyl rings.
2,6-Diphenyl-3,5-dinitropiperidine: Lacks the dimethyl substitution on the piperidine ring.
Uniqueness
4,4-Dimethyl-2,6-bis(4-methylphenyl)-3,5-dinitropiperidine is unique due to the specific substitution pattern on the piperidine ring and the presence of both nitro and 4-methylphenyl groups. This combination of functional groups may impart distinct chemical and physical properties, making it valuable for specific applications.
Properties
Molecular Formula |
C21H25N3O4 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
4,4-dimethyl-2,6-bis(4-methylphenyl)-3,5-dinitropiperidine |
InChI |
InChI=1S/C21H25N3O4/c1-13-5-9-15(10-6-13)17-19(23(25)26)21(3,4)20(24(27)28)18(22-17)16-11-7-14(2)8-12-16/h5-12,17-20,22H,1-4H3 |
InChI Key |
BOQWUPHUSDEKCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(C(C(C(N2)C3=CC=C(C=C3)C)[N+](=O)[O-])(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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